molecular formula C8H9NO B1627588 4-Methoxy-2-vinylpyridine CAS No. 30566-80-4

4-Methoxy-2-vinylpyridine

Cat. No.: B1627588
CAS No.: 30566-80-4
M. Wt: 135.16 g/mol
InChI Key: JDCZVPGVCBQBDL-UHFFFAOYSA-N
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Description

4-Methoxy-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a methoxy group attached to the fourth position and a vinyl group attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 4-methoxypyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward synthesis route.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 4-Methoxy-2-ethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as poly(this compound).

    Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, forming long chains of polyvinylpyridine. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylpyridine: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Vinylpyridine: Similar structure but without the methoxy group, leading to different reactivity and applications.

    4-Methoxypyridine: Lacks the vinyl group, limiting its use in polymerization reactions.

Uniqueness

4-Methoxy-2-vinylpyridine is unique due to the presence of both the methoxy and vinyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. The methoxy group enhances solubility and reactivity, while the vinyl group enables polymerization, making it a valuable compound in various fields.

Properties

IUPAC Name

2-ethenyl-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-6-8(10-2)4-5-9-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCZVPGVCBQBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595605
Record name 2-Ethenyl-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30566-80-4
Record name 2-Ethenyl-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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